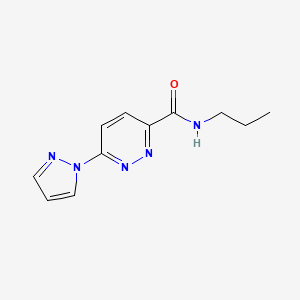

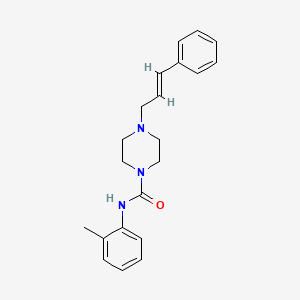

![molecular formula C16H11ClN4O3 B2934816 Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 478261-99-3](/img/structure/B2934816.png)

Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

Triazoles are commonly synthesized via aromatic nucleophilic substitution . The synthesis of triazole derivatives involves the use of different amines and triazole-2-thiol . Microwave-mediated reactions have also been used for the synthesis of triazoles . The reaction conditions can be optimized for higher yields .Molecular Structure Analysis

The molecular structure of triazoles includes a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Chemical Reactions Analysis

Triazoles undergo a variety of chemical reactions due to their versatile nature . They can participate in aromatic nucleophilic substitution reactions . In the presence of phosphorus oxide trichloride, certain intermediates can be dehydrated via heating, leading to a cyclization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their specific structure. For instance, the molecular weight of a basic triazole structure with the formula C2H3N3 is 119.1240 .作用機序

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding with a variety of enzymes and receptors in the biological system . They exhibit versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The mechanism of action of similar triazole-pyrimidine hybrid compounds was observed through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature and radiation could potentially influence the compound’s synthesis .

将来の方向性

The future directions in the study of triazoles involve the synthesis of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is an ongoing “race” between scientists developing novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world . The design and synthesis of substituted 1,2,4-triazole analogues for their antimicrobial, antioxidant, and antiviral potential is a promising area of research .

特性

IUPAC Name |

ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3/c1-2-24-16(23)13-12(9-3-5-10(17)6-4-9)11(7-18)15(22)21-14(13)19-8-20-21/h3-6,8H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFQSKOFKOGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CNN2C(=O)C(=C1C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

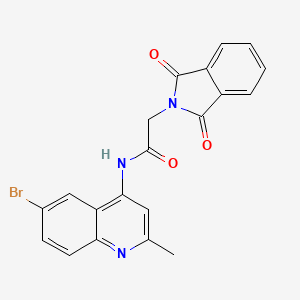

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

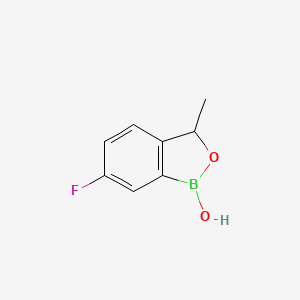

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

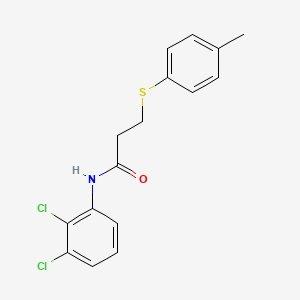

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)